molecular formula C15H17ClN2OS B11260614 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide

Cat. No.: B11260614
M. Wt: 308.8 g/mol
InChI Key: WQRFHNZYWZMJQP-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a propanamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorophenyl isothiocyanate with 2-bromo-4-methylacetophenone in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.

    Alkylation: The intermediate thiazole compound is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.

    Amidation: Finally, the alkylated thiazole is reacted with propanoyl chloride in the presence of a base like triethylamine to form the desired N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propanamide
  • 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
  • N-[2-(4-chlorophenyl)ethyl]propanamide

Uniqueness

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the 4-chlorophenyl group and the thiazole ring enhances its potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C15H17ClN2OS

Molecular Weight

308.8 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide

InChI

InChI=1S/C15H17ClN2OS/c1-3-14(19)17-9-8-13-10(2)18-15(20-13)11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,19)

InChI Key

WQRFHNZYWZMJQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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